Methyl 2-(2,3-dichlorophenoxy)acetate

描述

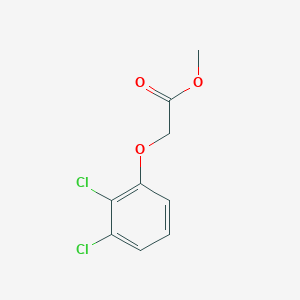

Methyl 2-(2,3-dichlorophenoxy)acetate: is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is often used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for synthesizing methyl 2-(2,3-dichlorophenoxy)acetate involves the esterification of 2,3-dichlorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced by a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions:

Substitution Reactions: Methyl 2-(2,3-dichlorophenoxy)acetate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3-dichlorophenoxyacetic acid and methanol.

Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Hydrolysis: 2,3-dichlorophenoxyacetic acid and methanol.

Oxidation: Various oxidized derivatives depending on the specific conditions.

科学研究应用

Agricultural Applications

Methyl 2-(2,3-dichlorophenoxy)acetate is primarily used as an herbicide due to its effectiveness in controlling broadleaf weeds. Its mechanism of action is similar to that of other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, which acts as a synthetic auxin to disrupt plant growth processes.

Herbicidal Properties

- Target Weeds : Effective against a range of dicotyledonous weeds.

- Application Methods : Can be applied through spraying or soil incorporation.

- Selectivity : Selective for broadleaf species, making it suitable for use in cereal crops without harming monocots.

Environmental Impact Studies

Research has been conducted to assess the environmental impact of this compound, particularly its behavior in aquatic ecosystems and soil.

Aquatic Toxicity

- Toxicological Profile : The compound is noted for its high toxicity to aquatic organisms, which raises concerns about runoff and contamination of water bodies.

- Case Study : A study highlighted the degradation pathways of phenoxy acids in aquatic environments, showing that this compound can transform into various metabolites that may retain herbicidal activity .

Soil Interaction

- Persistence : Research indicates that this compound can persist in soil, affecting non-target plant species and soil microbial communities.

- Microbial Degradation : Certain microbial strains have been identified that can degrade this compound, which is crucial for bioremediation efforts .

Health and Safety Considerations

The health implications of exposure to this compound have been a focus of toxicological studies.

Toxicity Levels

- Acute Toxicity : Classified as harmful if swallowed and may cause skin sensitization .

- Chronic Effects : Long-term exposure has been linked to adverse effects on human health, including potential endocrine disruption .

Regulatory Status

- Regulatory agencies have established guidelines for the safe use of this compound in agricultural settings to mitigate risks associated with its toxicity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds like 2,4-Dichlorophenoxyacetic acid is presented below:

| Compound Name | Herbicidal Activity | Aquatic Toxicity | Persistence in Soil | Health Risks |

|---|---|---|---|---|

| This compound | High | Very High | Moderate | Moderate |

| 2,4-Dichlorophenoxyacetic acid | Very High | High | High | High |

作用机制

The mechanism of action of methyl 2-(2,3-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound’s chlorinated phenoxy group is crucial for its activity, allowing it to bind to specific receptors and disrupt normal cellular processes.

相似化合物的比较

Methyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.

Methyl 2-(2,6-dichlorophenoxy)acetate: Chlorine atoms are at the 2 and 6 positions.

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar functional groups but without the ester group.

Uniqueness:

Positional Isomerism: The position of the chlorine atoms in methyl 2-(2,3-dichlorophenoxy)acetate makes it unique compared to its isomers. This positional difference can lead to variations in reactivity and biological activity.

Specific Applications: Its unique structure allows for specific applications in the synthesis of certain herbicides and agrochemicals that other isomers may not be suitable for.

生物活性

Methyl 2-(2,3-dichlorophenoxy)acetate is a compound that has garnered attention for its potential biological activity, particularly in the fields of herbicide development and pharmaceutical research. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and the presence of dichlorophenoxy moieties. The molecular structure plays a crucial role in its biological interactions and activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can mimic natural plant hormones, leading to uncontrolled growth in plants, which is a mechanism commonly exploited in herbicides. The chlorinated phenoxy group allows it to bind effectively to receptors involved in plant growth regulation, disrupting normal cellular processes.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Studies indicate that it exhibits significant phytotoxicity against various weed species. The compound functions by disrupting the auxin signaling pathway in plants, leading to abnormal growth patterns and eventual plant death.

Toxicological Profile

Research on the toxicological effects of this compound reveals that exposure can lead to various health effects, particularly in aquatic organisms. For instance, studies have shown that high concentrations can cause significant physiological changes in non-target species, raising concerns about environmental impact .

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| Study A | Aquatic Plants | Growth inhibition | 100 mg/L |

| Study B | Terrestrial Weeds | Phytotoxicity | 50 mg/L |

| Study C | Mammalian Cells | Cytotoxicity | 25 µM |

Case Studies

- Case Study on Aquatic Toxicity : A study conducted on the effects of this compound on freshwater algae demonstrated a significant reduction in algal biomass at concentrations above 50 mg/L. This indicates potential risks to aquatic ecosystems when the compound enters water bodies through runoff from agricultural applications .

- Phytotoxicity Assessment : In a controlled environment study, various weed species were treated with this compound at varying concentrations. Results indicated that at concentrations as low as 10 mg/L, notable phytotoxic effects were observed within one week of application.

Research Findings

Recent investigations have focused on understanding the broader implications of this compound's biological activity:

- Pharmaceutical Research : The compound is being explored for potential therapeutic applications due to its interaction with biological receptors. Preliminary studies suggest it may have anti-inflammatory properties, warranting further investigation into its pharmacological potential.

- Environmental Impact Studies : Ongoing research aims to assess the long-term ecological consequences of using this compound as an herbicide. Studies are being conducted to evaluate its persistence in soil and water and its effects on non-target organisms .

属性

IUPAC Name |

methyl 2-(2,3-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXWOFSSGKIUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019395 | |

| Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-56-9 | |

| Record name | Methyl 2-(2,3-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2,3-dichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。